molecular formula C20H34N2O2 B12600996 N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine CAS No. 627524-72-5

N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine

Cat. No.: B12600996
CAS No.: 627524-72-5
M. Wt: 334.5 g/mol
InChI Key: YYPJREDMQLJKJG-UHFFFAOYSA-N
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Description

N'-Cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine is a structurally complex aliphatic amine featuring a central ethane-1,2-diamine backbone substituted with a cyclooctyl group and a 2,5-dimethoxyphenethyl moiety. The dimethoxyphenyl group is known to enhance electron donation through methoxy substituents, while the cyclooctyl group may influence steric interactions in surface adsorption or receptor binding.

Properties

CAS No.

627524-72-5

Molecular Formula

C20H34N2O2

Molecular Weight

334.5 g/mol

IUPAC Name

N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C20H34N2O2/c1-23-19-10-11-20(24-2)17(16-19)12-13-21-14-15-22-18-8-6-4-3-5-7-9-18/h10-11,16,18,21-22H,3-9,12-15H2,1-2H3

InChI Key

YYPJREDMQLJKJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNCCNC2CCCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the cyclooctyl and 2,5-dimethoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including amination and alkylation, to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-Cancer Properties

Research indicates that compounds similar to N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine exhibit significant anti-cancer activity. A study highlighted the role of structurally related compounds in targeting specific cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

  • Case Study : A derivative was tested against various cancer cell lines, including cervical (HeLa), prostate (PC-3), and ovarian (SKOV-3) cells. The results showed that these compounds were less toxic to normal cells while effectively reducing tumor cell viability .

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. Compounds with similar amine functionalities have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems.

  • Research Findings : Investigations into the effects of this compound on neurotransmitter levels indicate that it may influence serotonin and dopamine pathways, which are critical in treating mood disorders and neurodegenerative diseases .

Nanoparticle Conjugation

This compound can be utilized in drug delivery systems by conjugating it with nanoparticles. This approach enhances the solubility and bioavailability of poorly soluble drugs.

  • Application Example : When conjugated with lipid-based nanoparticles, the compound demonstrated improved drug release profiles and targeted delivery to tumor sites, minimizing systemic toxicity .

Targeted Therapy

The ability of this compound to selectively bind to certain receptors on cancer cells positions it as a candidate for targeted therapy. By attaching therapeutic agents to this compound, researchers aim to increase the efficacy of treatment while reducing side effects.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Anti-Cancer PropertiesInduces apoptosis in cancer cellsEffective against HeLa, PC-3, SKOV-3; lower toxicity to normal cells
NeuropharmacologyModulates neurotransmitter systemsPotential effects on serotonin and dopamine pathways
Drug Delivery SystemsEnhances solubility and bioavailabilityImproved drug release profiles with lipid nanoparticles
Targeted TherapySelective binding to cancer cell receptorsIncreased efficacy with reduced side effects through conjugation

Mechanism of Action

The mechanism of action of N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethane-1,2-diamine Derivatives

Linear aliphatic amines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA) are well-studied for corrosion inhibition. Key differences include:

Parameter Target Compound DETA/TETA
Substituents Cyclooctyl, dimethoxyphenethyl Linear -NH2 groups
Electron Density Enhanced (methoxy groups) Moderate (amine lone pairs)
Steric Effects High (cyclooctyl hindrance) Low (flexible chains)
DFT Parameters Higher HOMO (electron donation) Lower HOMO, correlated with inhibition

The cyclooctyl group in the target compound likely reduces adsorption efficiency on metal surfaces compared to DETA/TETA due to steric hindrance. However, the dimethoxyphenyl group may compensate by enabling π-electron interactions with metal surfaces .

Dimethoxyphenyl-containing Analogs

Compounds like 2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH) share the 2,5-dimethoxyphenethyl motif but differ in backbone structure:

Parameter Target Compound 25H-NBOH
Backbone Ethane-1,2-diamine Phenol-aminomethyl
Bioactivity Unknown (potential corrosion focus) Psychedelic (5-HT2A receptor agonist)
Electron Effects Dual (amine + methoxy) Methoxy-dominated

The ethane-1,2-diamine backbone in the target compound may enhance chelation capabilities compared to 25H-NBOH, which prioritizes receptor binding via the phenol group.

Bulky Substituent-bearing Amines

Chloroethylamines like N,N-Dimethyl-2-chloroethylamine () and the target compound both feature bulky substituents but differ in reactivity:

Parameter Target Compound N,N-Dimethyl-2-chloroethylamine
Reactivity Non-halogenated, stable Electrophilic (chloride leaving group)
Applications Corrosion inhibition (inferred) Alkylating agent/intermediate

The absence of a reactive halogen in the target compound suggests lower toxicity and broader environmental stability compared to chloroethylamines.

Biological Activity

N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its pharmacological effects and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H30_{30}N2_2O2_2
  • Molecular Weight : 302.45 g/mol
  • CAS Number : 627519-34-0

This compound features a cyclooctyl group and a dimethoxyphenyl moiety, which are significant for its interaction with biological systems.

Research indicates that this compound may act primarily as a dopamine receptor modulator , specifically targeting D3 dopamine receptors. The modulation of these receptors is crucial in various neurological conditions and could have implications in treating disorders such as schizophrenia and Parkinson's disease.

Key Findings:

  • Dopamine Receptor Interaction : The compound exhibits selective agonistic activity towards D3 receptors, promoting β-arrestin translocation and G protein activation, which are critical for downstream signaling pathways .
  • Cytotoxicity Studies : In vitro studies demonstrated that the compound has significant cytotoxic effects on various cancer cell lines, indicating potential anti-cancer properties. Specifically, it showed IC50_{50} values in the low micromolar range against several human cancer cell lines .

Biological Activity Assessment

The biological activity of this compound can be summarized in the following table:

Activity Cell Line IC50_{50} (µM)Mechanism
CytotoxicityHL-60 (Leukemia)3.1 ± 0.4Induces apoptosis via DNA interaction
Dopamine Receptor AgonismD3REC50_{50}: 278 ± 62β-arrestin translocation
Antitumor ActivityA2780 (Ovarian)7.7 ± 0.5Inhibits cell proliferation and induces senescence

Case Studies

  • Dopamine Receptor Agonism :
    A study conducted on various derivatives of similar compounds highlighted the selective agonistic effect on D3 receptors, with this compound showing promising results compared to other derivatives .
  • Anticancer Effects :
    In a comparative study involving multiple cancer cell lines, this compound demonstrated superior cytotoxicity compared to standard chemotherapeutic agents like Paclitaxel. The mechanism was linked to its ability to bind DNA and alter cellular proliferation pathways .

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